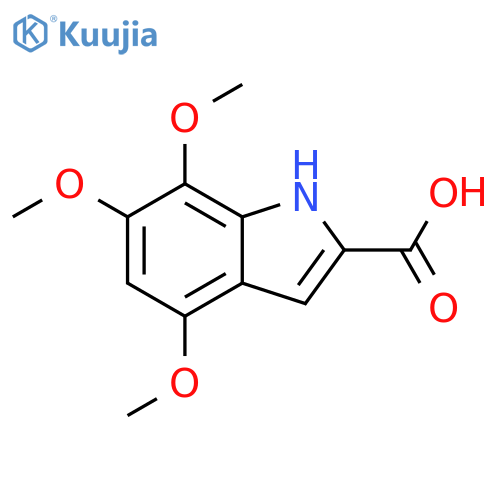

Cas no 161156-01-0 (4,6,7-trimethoxy-1H-indole-2-carboxylic acid)

161156-01-0 structure

商品名:4,6,7-trimethoxy-1H-indole-2-carboxylic acid

CAS番号:161156-01-0

MF:C12H13NO5

メガワット:251.235323667526

MDL:MFCD02664454

CID:3108674

PubChem ID:3892087

4,6,7-trimethoxy-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4,6,7-trimethoxy-1H-indole-2-carboxylic acid

- 4,6,7-Trimethoxyindole-2-carboxylic acid

- SCHEMBL3335123

- 4,6,7-Trimethoxy-1H-indole-2-carboxylicacid

- ALBB-031283

- 161156-01-0

- LS-11304

- AKOS000505711

- EN300-15106

- AC-32009

- MFCD02664454

- Z119989632

-

- MDL: MFCD02664454

- インチ: InChI=1S/C12H13NO5/c1-16-8-5-9(17-2)11(18-3)10-6(8)4-7(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15)

- InChIKey: QVCJMJQXKVYHCL-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 251.07937252Da

- どういたいしつりょう: 251.07937252Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

4,6,7-trimethoxy-1H-indole-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4,6,7-trimethoxy-1H-indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36662-0.5g |

4,6,7-trimethoxy-1H-indole-2-carboxylic acid |

161156-01-0 | 95% | 0.5g |

$425.0 | 2023-02-13 | |

| Enamine | EN300-36662-5.0g |

4,6,7-trimethoxy-1H-indole-2-carboxylic acid |

161156-01-0 | 95% | 5.0g |

$1676.0 | 2023-02-13 | |

| TRC | B589188-25mg |

4,6,7-Trimethoxy-1H-indole-2-carboxylic Acid |

161156-01-0 | 25mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B589188-50mg |

4,6,7-Trimethoxy-1H-indole-2-carboxylic Acid |

161156-01-0 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-15106-0.05g |

4,6,7-trimethoxy-1H-indole-2-carboxylic acid |

161156-01-0 | 95.0% | 0.05g |

$127.0 | 2025-02-20 | |

| Enamine | EN300-15106-0.1g |

4,6,7-trimethoxy-1H-indole-2-carboxylic acid |

161156-01-0 | 95.0% | 0.1g |

$189.0 | 2025-02-20 | |

| Enamine | EN300-15106-1.0g |

4,6,7-trimethoxy-1H-indole-2-carboxylic acid |

161156-01-0 | 95.0% | 1.0g |

$545.0 | 2025-02-20 | |

| Enamine | EN300-36662-0.1g |

4,6,7-trimethoxy-1H-indole-2-carboxylic acid |

161156-01-0 | 95% | 0.1g |

$189.0 | 2023-02-13 | |

| abcr | AB561400-500mg |

4,6,7-Trimethoxy-1H-indole-2-carboxylic acid; . |

161156-01-0 | 500mg |

€333.00 | 2024-08-02 | ||

| 1PlusChem | 1P019N3M-2.5g |

4,6,7-trimethoxy-1H-indole-2-carboxylic acid |

161156-01-0 | 95% | 2.5g |

$1260.00 | 2024-06-20 |

4,6,7-trimethoxy-1H-indole-2-carboxylic acid 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

161156-01-0 (4,6,7-trimethoxy-1H-indole-2-carboxylic acid) 関連製品

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:161156-01-0)4,6,7-trimethoxy-1H-indole-2-carboxylic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):392.0/750.0